molecular formula C15H13N3OS B13214100 5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile

5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile

Cat. No.: B13214100
M. Wt: 283.4 g/mol
InChI Key: SONXJVLWQGJQHQ-UHFFFAOYSA-N
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Description

5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile is a complex organic compound that features a thiophene ring substituted with cyano and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a cyano-substituted aromatic amine under controlled conditions. The reaction may require catalysts such as palladium or copper and is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of cyano, amino, and thiophene groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

5-[3-cyano-4-(2-methoxyethylamino)phenyl]thiophene-2-carbonitrile

InChI

InChI=1S/C15H13N3OS/c1-19-7-6-18-14-4-2-11(8-12(14)9-16)15-5-3-13(10-17)20-15/h2-5,8,18H,6-7H2,1H3

InChI Key

SONXJVLWQGJQHQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=C(S2)C#N)C#N

Origin of Product

United States

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